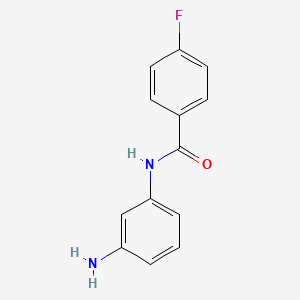

N-(3-aminophenyl)-4-fluorobenzamide

Overview

Description

N-(3-aminophenyl)-4-fluorobenzamide is a compound that falls within the category of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of both an amino group and a fluorine atom within the molecule suggests that it may have unique chemical properties and biological activities.

Synthesis Analysis

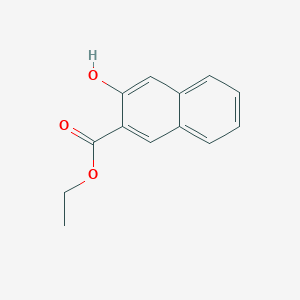

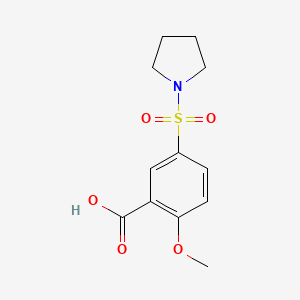

The synthesis of benzamide derivatives often involves acylation reactions, where an amine is reacted with an acid chloride or anhydride. In the case of this compound, a similar approach could be employed, starting with the corresponding amine and acid chloride. For example, the synthesis of related compounds has been reported, such as the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride to produce fluorescent aminonaphthalic anhydrides , and the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from sulfonylaniline and nitrobenzoyl chloride followed by catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular framework. For instance, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined, which could provide insights into the potential molecular geometry and intermolecular interactions of this compound .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including cycloadditions, aminations, and hydrogenation processes. The formal [4+2] cycloaddition reaction of N-fluorobenzamides is an example of how these compounds can be transformed into other complex structures with potential applications . Additionally, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involves hydrogenation, which is a critical step in reducing nitro groups to amino groups .

Physical and Chemical Properties Analysis

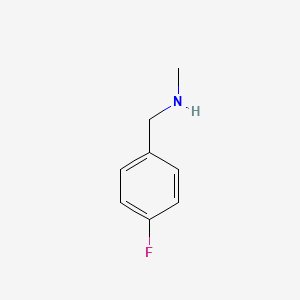

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties significantly. For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially affecting its biological activity. The crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, suggests that this compound could also exhibit polymorphism, which is an important consideration in drug development .

Scientific Research Applications

PET Imaging Ligand

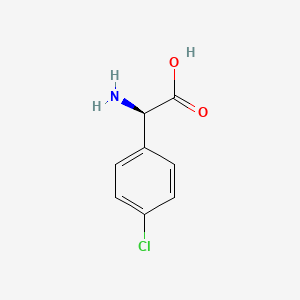

N-(3-aminophenyl)-4-fluorobenzamide derivatives have been studied for their potential as ligands in PET imaging. Compounds with a similar structure, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, have shown high affinity and selectivity to σ receptors. These compounds, upon radio labeling, can be used for imaging σ receptors in the brain, which has applications in studying various neurological conditions (Shiue et al., 1997).

Antioxidant Properties

Some derivatives of this compound have been investigated for their antioxidant properties. The electrochemical oxidation of these compounds is key to understanding their free radical scavenging activity. This makes them potential candidates for antioxidant applications (Jovanović et al., 2020).

Synthetic Applications

Derivatives of this compound have also been used in the synthesis of various compounds. For example, they are precursors in the preparation of semiaromatic polyamides, which have excellent thermal properties and are useful in the field of material science (Guangming et al., 2016).

properties

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZFORZODOSNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

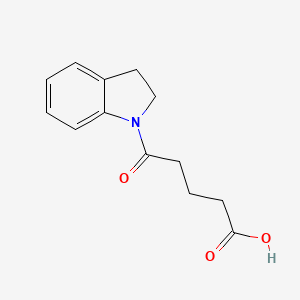

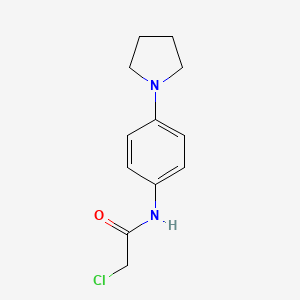

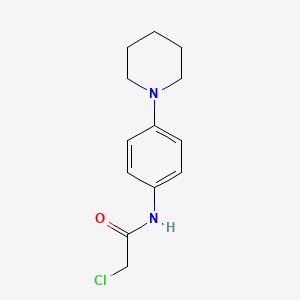

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

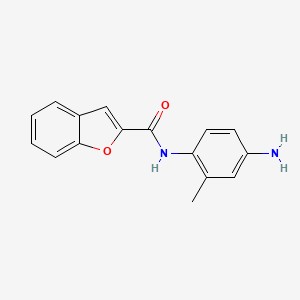

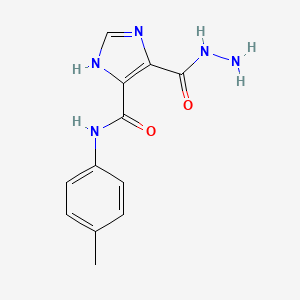

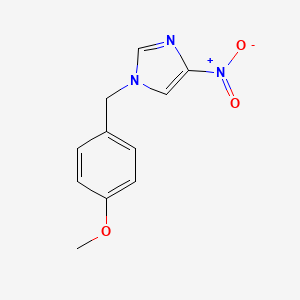

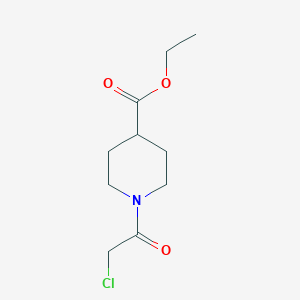

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)